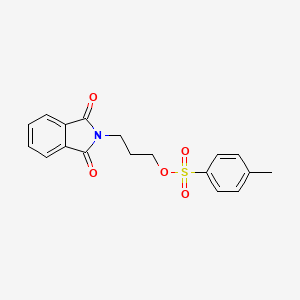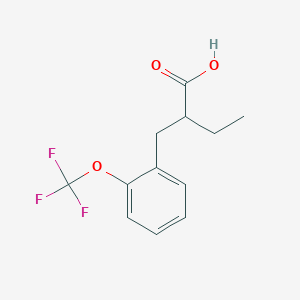
2-(2-Trifluoromethoxy-benzyl)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Trifluoromethoxy-benzyl)-butyric acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzyl moiety, which is further connected to a butyric acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Trifluoromethoxy-benzyl)-butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-trifluoromethoxy-benzyl chloride.
Grignard Reaction: The benzyl chloride is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Addition to Butyric Acid Derivative: The Grignard reagent is then added to a butyric acid derivative, such as ethyl butyrate, under controlled conditions to form the desired product.
Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-(2-Trifluoromethoxy-benzyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
科学研究应用
2-(2-Trifluoromethoxy-benzyl)-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving trifluoromethoxy-containing substrates.
Industry: It is used in the production of agrochemicals and materials science, where its unique properties can improve the performance of various products.
作用机制
The mechanism by which 2-(2-Trifluoromethoxy-benzyl)-butyric acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
相似化合物的比较
Similar Compounds
- 2-(2-Trifluoromethoxy-phenyl)-acetic acid
- 2-(2-Trifluoromethoxy-benzyl)-propionic acid
- 2-(2-Trifluoromethoxy-benzyl)-valeric acid
Uniqueness
2-(2-Trifluoromethoxy-benzyl)-butyric acid is unique due to its specific structural arrangement, which combines the trifluoromethoxy group with a butyric acid chain. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications.
属性
IUPAC Name |
2-[[2-(trifluoromethoxy)phenyl]methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-8(11(16)17)7-9-5-3-4-6-10(9)18-12(13,14)15/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIGYJBKBDOGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
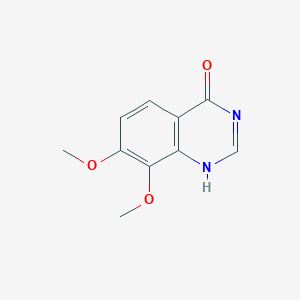
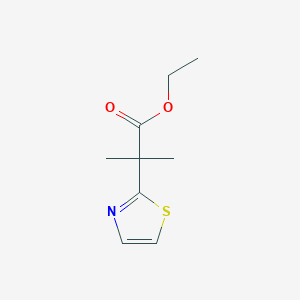
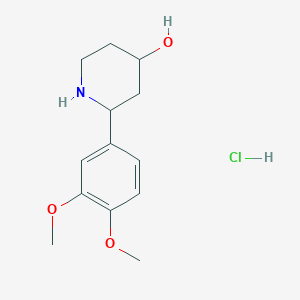
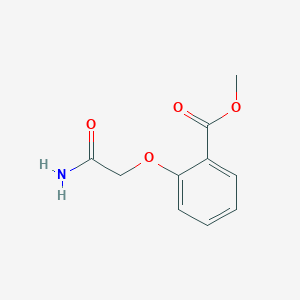
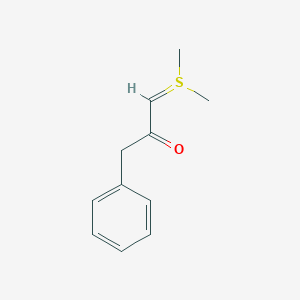
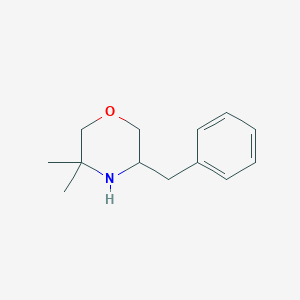
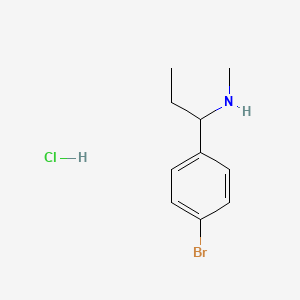
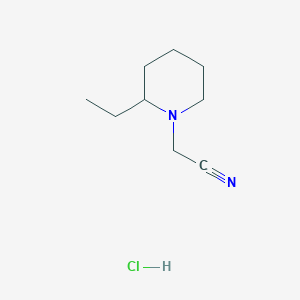
![7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882557.png)
![8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882559.png)
![6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine](/img/structure/B7882571.png)
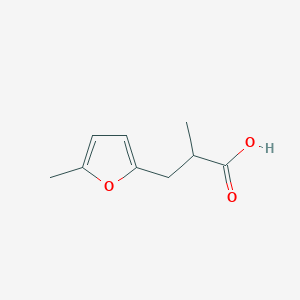
![N-[3-(dimethylamino)propyl]-3,4,5-trimethoxybenzamide;hydrochloride](/img/structure/B7882603.png)
